molecular formula C15H34O4Si B100008 Tris(tert-pentoxy)silanol CAS No. 17906-35-3

Tris(tert-pentoxy)silanol

Número de catálogo B100008
Número CAS: 17906-35-3
Peso molecular: 306.51 g/mol
Clave InChI: ORJFXWYTRPGGRK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Tris(tert-pentoxy)silanol (TPS) is a chemical compound used in various applications, including the synthesis of optically active polymers and the deposition of thin films. It is characterized by its tert-pentoxy groups attached to a silicon atom with a hydroxyl group, which plays a crucial role in its reactivity and utility in different chemical processes .

Synthesis Analysis

The synthesis of TPS is not directly described in the provided papers. However, its use as a precursor in the atomic layer deposition (ALD) of SiO2 films suggests that it is available and can be handled in liquid form for such applications. The synthesis of related compounds, such as tris(pentafluorophenyl)borane, involves reactions between siloxanediols and disilanes or disiloxanes, which could provide insights into the potential synthetic routes for TPS .

Molecular Structure Analysis

While the molecular structure of TPS is not explicitly discussed, the structure of related tris-substituted silanes and silanols, such as tris[2-(dimethylamino)phenyl]silane, has been characterized by X-ray crystallography. These structures often feature intramolecular hydrogen bonding and encapsulation of atoms bonded to silicon, which could be relevant to the behavior of TPS in various reactions .

Chemical Reactions Analysis

TPS is primarily used in the ALD process to deposit SiO2 films. The growth of these films is facilitated by the presence of Al catalysts, which help in the formation of siloxane polymer chains. The reactivity of TPS in this context is influenced by substrate temperature, silanol pressure, and exposure time . Additionally, the synthesis of related silyl compounds involves reactions with metal halide complexes, indicating that TPS could potentially engage in similar types of chemical transformations .

Physical and Chemical Properties Analysis

The physical properties of TPS, such as its liquid state, make it suitable for use in ALD processes. The chemical properties, including its reactivity under various conditions of temperature and pressure, are crucial for the controlled deposition of SiO2 films. The growth rate of these films can be optimized by adjusting the catalyst layer density and growth temperature, which also affects the quality of the resulting films. The absence of certain bonds, such as Si-CH3, Si-OH, and Si-H, in the infrared spectra of the ALD films suggests that TPS undergoes complete reactions under the right conditions .

Aplicaciones Científicas De Investigación

  • Synthesis of High Polymer Compounds

    • Tris(tert-pentoxy)silanol can be used as an important intermediate in the synthesis of high polymer compounds .
  • Production of Resins and Coatings

    • Tris(tert-pentoxy)silanol can also be used in the production of resins and coatings .
  • Preparation of Silicone Rubber

    • Tris(tert-pentoxy)silanol can be used in the preparation of silicone rubber .
  • Precursor for Vapor Deposition Metal Silicates

    • Tris(tert-pentoxy)silanol can react with various metal alkyl amides to act as precursors for vapor deposition metal silicates .
  • Precursor for Deposition of Silica

    • Tris(tert-pentoxy)silanol also acts as a suitable precursor for deposition of silica .
  • Additive for Paints, Glues, and Sealants
    • Tris(tert-pentoxy)silanol can be used as an additive for paints, glues, and sealants .
    • In this application, Tris(tert-pentoxy)silanol would be mixed with the paint, glue, or sealant to improve their heat and weather resistance .

Safety And Hazards

Tris(tert-pentoxy)silanol may cause long-lasting harmful effects to aquatic life . It’s classified as an Aquatic Chronic 4 hazard . The safety data sheet advises to avoid release to the environment and to dispose of contents/container to an approved waste disposal plant .

Relevant Papers A paper titled “Rapid SiO2 Atomic Layer Deposition Using Tris(tert-pentoxy)silanol” discusses the use of Tris(tert-pentoxy)silanol in the deposition of SiO2 films . The paper suggests that Tris(tert-pentoxy)silanol can be used to deposit very thick and conformal SiO2 films by silanol exposure to surfaces covered with Al catalysts .

Propiedades

IUPAC Name

hydroxy-tris(2-methylbutan-2-yloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34O4Si/c1-10-13(4,5)17-20(16,18-14(6,7)11-2)19-15(8,9)12-3/h16H,10-12H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJFXWYTRPGGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)O[Si](O)(OC(C)(C)CC)OC(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(tert-pentoxy)silanol

CAS RN

17906-35-3
Record name Silicic acid (H4SiO4), tris(1,1-dimethylpropyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17906-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silicic acid (H4SiO4), tris(1,1-dimethylpropyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017906353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silicic acid (H4SiO4), tris(1,1-dimethylpropyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(tert-pentoxy)silanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
BB Burton, MP Boleslawski, AT Desombre… - Chemistry of …, 2008 - ACS Publications
Rapid SiO 2 atomic layer deposition (ALD) can deposit very thick and conformal SiO 2 films by silanol exposure to surfaces covered with Al catalysts. In this study, we have explored the …
Number of citations: 74 pubs.acs.org
D Choi, KB Chung, JS Park - Materials chemistry and Physics, 2013 - Elsevier
Rapid atomic layer deposition (ALD) SiO 2 thin film was deposited at various temperatures (below 250 C) using liquid tris(tert-pentoxy)silanol (TPS) as a SiO 2 precursor and trimethyl-…
Number of citations: 7 www.sciencedirect.com
SJ Won, JR Kim, S Suh, NI Lee… - ACS Applied Materials …, 2011 - ACS Publications
Rapid atomic layer deposition (RALD) of SiO 2 thin films was achieved using trimethyl-aluminum and tris(tert-pentoxy)silanol (TPS) as the catalyst and Si precursor, respectively. A …
Number of citations: 24 pubs.acs.org
JR Kim, H Lim, S Park, YJ Choi, S Suh… - ECS Solid State …, 2013 - iopscience.iop.org
Unusual growth per cycle (GPC) behaviors, depending on the tris (tert-pentoxy) silanol purge time, were observed in catalytic SiO 2 growth by atomic layer deposition (ALD). Short …
Number of citations: 5 iopscience.iop.org
X Liang, KS Barrett, YB Jiang… - ACS applied materials & …, 2010 - ACS Publications
Conformal silica films were deposited on anatase titania nanoparticles using rapid silica atomic layer deposition (ALD) in a fluidized bed reactor. Alternating doses of tris(tert-pentoxy)…
Number of citations: 35 pubs.acs.org
M Putkonen, M Bosund, OME Ylivaara, RL Puurunen… - Thin Solid Films, 2014 - Elsevier
In this paper, we report ALD deposition of silicon dioxide using either thermal or plasma enhanced atomic layer deposition (PEALD). Several aminosilanes with differing structures and …
Number of citations: 81 www.sciencedirect.com
AA Dameron, SD Davidson, BB Burton… - The Journal of …, 2008 - ACS Publications
Single Al 2 O 3 atomic layer deposition (ALD) films on polymers have demonstrated excellent gas diffusion barrier properties. Further improvements can be achieved using multilayers …
Number of citations: 475 pubs.acs.org
VR Rai, S Agarwal - Chemistry of Materials, 2011 - ACS Publications
We have investigated the surface reaction mechanism during the atomic layer deposition (ALD) of SiO 2 from 3-aminopropyl triethoxysilane (APTES), H 2 O, and O 3 using in situ …
Number of citations: 50 pubs.acs.org
JR Kim - 2016 - s-space.snu.ac.kr
Silicon dioxide (SiO2) is one of the most widely used materials in the semiconductor industries. Its role includes use as gate dielectrics in metal oxide semiconductor fieldeffect transistors…
Number of citations: 0 s-space.snu.ac.kr
AA Dameron, D Seghete, BB Burton… - Chemistry of …, 2008 - ACS Publications
Polymeric films can be grown by a sequential, self-limiting surface chemistry process known as molecular layer deposition (MLD). The MLD reactants are typically bifunctional …
Number of citations: 365 pubs.acs.org

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